Home > Products > Screening Compounds P104971 > 2-methylthio-N(6)-(cis-4-hydroxy-Delta(2)-isopentenyl)adenosine
2-methylthio-N(6)-(cis-4-hydroxy-Delta(2)-isopentenyl)adenosine - 52049-48-6

2-methylthio-N(6)-(cis-4-hydroxy-Delta(2)-isopentenyl)adenosine

Catalog Number: EVT-3465406
CAS Number: 52049-48-6
Molecular Formula: C16H23N5O5S
Molecular Weight: 397.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
2-methylthio-N(6)-(cis-4-hydroxy-Delta(2)-isopentenyl)adenosine is a nucleoside analogue in which adenosine has been modified by substitution at C-2 by a methylthio (methylsulfanyl) group and at the 6-amino nitrogen by a cis-4-hydroxy-Delta(2)-isopentenyl group. It derives from an adenosine.
Overview

2-Methylthio-N(6)-(cis-4-hydroxy-Delta(2)-isopentenyl)adenosine is a modified nucleoside that plays a significant role in the structure and function of transfer RNA (tRNA). This compound is characterized by the presence of a methylthio group at the 2-position and a cis-4-hydroxyisopentenyl group at the N(6) position of the adenosine base. It is primarily found in specific tRNAs that decode codons beginning with uridine, highlighting its importance in protein synthesis and cellular metabolism.

Source and Classification

This modified nucleoside is derived from 2-methylthio-N(6)-isopentenyladenosine, which itself is synthesized through the action of various enzymes, including MiaB, an iron-sulfur enzyme involved in tRNA modification. 2-Methylthio-N(6)-(cis-4-hydroxy-Delta(2)-isopentenyl)adenosine is classified as a nucleoside analogue due to its structural modifications compared to standard adenosine. Its unique structure allows it to participate in various biochemical pathways, particularly those related to cytokinin biosynthesis in plants and bacterial tRNA modifications.

Synthesis Analysis

The synthesis of 2-methylthio-N(6)-(cis-4-hydroxy-Delta(2)-isopentenyl)adenosine involves multiple enzymatic steps:

  1. Initial Modification: The precursor, 2-methylthio-N(6)-isopentenyladenosine, undergoes hydroxylation at the N(6) position. This reaction is catalyzed by the MiaB enzyme, which facilitates the addition of a hydroxyl group to the dimethylallyl moiety.
  2. Enzymatic Pathway: The biosynthetic pathway for this compound includes several key enzymes:
    • MiaA: Responsible for the initial isoprenylation of adenosine.
    • MiaB: Catalyzes the final hydroxylation step.
    • MiaE: Involved in further modifications and is essential for producing certain derivatives.
  3. Analytical Techniques: The identification of this compound has been performed using ultra-high-performance liquid chromatography coupled with mass spectrometry (UHPLC-MS), which allows for precise detection and structural elucidation based on retention times and mass-to-charge ratios .
Molecular Structure Analysis

The molecular structure of 2-methylthio-N(6)-(cis-4-hydroxy-Delta(2)-isopentenyl)adenosine can be described as follows:

  • Chemical Formula: C₁₃H₁₈N₄O₅S
  • Molecular Weight: Approximately 334.37 g/mol
  • Key Functional Groups:
    • Methylthio group (-SCH₃)
    • Hydroxy group (-OH)
    • Isopentenyl side chain

The structural representation highlights the unique arrangement of atoms that confer specific biochemical properties to this nucleoside analogue .

Chemical Reactions Analysis

The chemical reactions involving 2-methylthio-N(6)-(cis-4-hydroxy-Delta(2)-isopentenyl)adenosine are primarily focused on its role in tRNA modification and cytokinin biosynthesis:

  1. Modification Reactions: The compound acts as a substrate for various enzymes that modify tRNA, influencing its stability and function.
  2. Cytokinin Biosynthesis: In plants, this nucleoside analogue is involved in synthesizing cytokinins, which are essential for regulating cell division and growth .
  3. Reactivity: The presence of functional groups allows it to participate in nucleophilic substitutions and other reactions typical of nucleosides.
Mechanism of Action

The mechanism of action for 2-methylthio-N(6)-(cis-4-hydroxy-Delta(2)-isopentenyl)adenosine primarily revolves around its incorporation into tRNA:

  1. tRNA Modification: This compound modifies tRNA at position 37 (adjacent to the anticodon), enhancing the fidelity and efficiency of protein synthesis by stabilizing codon-anticodon interactions.
  2. Regulatory Role: It also plays a regulatory role in gene expression by influencing the availability of tRNA during translation processes .
  3. Biochemical Pathways: Its involvement in cytokinin synthesis links it to plant growth regulation and responses to environmental stimuli.
Physical and Chemical Properties Analysis

The physical and chemical properties of 2-methylthio-N(6)-(cis-4-hydroxy-Delta(2)-isopentenyl)adenosine include:

These properties are crucial for its function in biological systems, influencing how it interacts with other biomolecules .

Applications

The applications of 2-methylthio-N(6)-(cis-4-hydroxy-Delta(2)-isopentenyl)adenosine are diverse:

  1. Biochemical Research: Used as a tool for studying tRNA modifications and their effects on protein synthesis.
  2. Agricultural Biotechnology: Its role as a cytokinin precursor makes it valuable in agricultural applications for enhancing plant growth and stress responses.
  3. Pharmaceutical Development: Potential applications in drug development targeting cellular signaling pathways influenced by cytokinin activity and tRNA modification mechanisms .
Biosynthetic Pathways and Enzymatic Regulation

tRNA Modification Machinery Involving MiaE Diiron Monooxygenase

The biosynthesis of 2-methylthio-N⁶-(cis-4-hydroxy-Δ²-isopentenyl)adenosine (ms²io⁶A) occurs at position 37 of specific tRNAs in prokaryotes and is mediated by a dedicated enzymatic cascade. The final step requires MiaE, a non-heme diiron monooxygenase that catalyzes the O₂-dependent allylic hydroxylation of the isopentenyl side chain. MiaE belongs to a specialized class of diiron enzymes distinct from those involved in natural product biosynthesis (e.g., chloramphenicol pathway enzymes CmlA or CmlI) [2] [7]. Unlike the metallo-β-lactamase fold of CmlA, MiaE adopts a canonical four-helix bundle structure housing the diiron cluster, as confirmed by X-ray crystallography of Pseudomonas putida MiaE [8]. This enzyme functions as a monomer containing two iron atoms per subunit, with spectroscopic properties (UV-Vis, EPR, Mössbauer) resembling those of methane monooxygenase [3] [8]. MiaE activity is strictly dependent on the prior modifications by MiaA (isopentenyltransferase) and MiaB (methylthiotransferase), illustrating the sequential nature of tRNA modification.

Table 1: Enzymatic Cascade for ms²io⁶A Biosynthesis

EnzymeReactionCo-Substrate/CofactorProduct
MiaAΔ²-isopentenylation of A37Dimethylallyl diphosphatei⁶A
MiaB2-MethylthiolationS-Adenosylmethionine (SAM), Fe-S clustersms²i⁶A
MiaE4-Hydroxylation of isopentenyl side chainO₂, Reduced diiron clusterms²io⁶A

Catalytic Hydroxylation of 2-Methylthio-N⁶-Isopentenyladenosine Precursors

MiaE catalyzes the regio- and stereospecific insertion of an oxygen atom from O₂ into the C4 position of the isopentenyl side chain of 2-methylthio-N⁶-isopentenyladenosine (ms²i⁶A), yielding the cis-4-hydroxy derivative (ms²io⁶A). The reaction requires two reducing equivalents for O₂ activation, generating a reactive diiron(IV) intermediate analogous to intermediate Q in soluble methane monooxygenase [3] [8]. Kinetic studies reveal that MiaE operates via a single-turnover mechanism under anaerobic conditions when chemically reduced, confirming direct oxygen transfer from the diiron center to the substrate [3] [8]. The hydroxylation exhibits absolute dependence on the tRNA-bound substrate; free nucleosides or truncated tRNA fragments are not hydroxylated, indicating that MiaE recognizes the tertiary structure of the tRNA anticodon loop [3] [8]. Structural analysis of P. putida MiaE identified a hydrophobic O₂ channel leading to the diiron center, facilitating controlled oxygen delivery [8].

Table 2: Catalytic Parameters of MiaE from Salmonella typhimurium

ParameterValueCondition
Iron Content2.1 ± 0.2 mol Fe/mol enzymeNative enzyme
Reduction Stoichiometry2 e⁻/monomerSodium dithionite
Substratems²i⁶A37 in tRNAIntact tRNA
Productms²io⁶A37Confirmed by HPLC

Substrate Specificity of tRNA-Diiron Monooxygenases in Prokaryotic Systems

MiaE exhibits stringent substrate specificity for the hypermodified nucleoside ms²i⁶A37 within the context of full-length tRNA. Genetic and biochemical evidence from Salmonella typhimurium demonstrates that MiaE cannot efficiently hydroxylate i⁶A37 lacking the 2-methylthio group [3] [10]. This specificity arises from:

  • Recognition of the thiomethyl moiety: The methylthio group at position 2 likely stabilizes substrate orientation via hydrophobic interactions.
  • Dependence on tRNA structural elements: MiaE requires the intact anticodon stem-loop (ASL) domain, particularly residues 32–38, for binding and catalysis [8].
  • Species-specific tRNA recognition: Heterologous expression experiments show MiaE from S. typhimurium functions in E. coli (which lacks endogenous MiaE), modifying only tRNAs reading UNN codons [3] [10]. Physiological studies in Shigella flexneri demonstrate that miaA mutants (lacking ms²i⁶A37) exhibit attenuated virulence due to defective translation of virulence factor mRNAs, underscoring the biological importance of this modification [10].

Evolutionary Conservation of Post-Transcriptional Modification Pathways

The ms²io⁶A37 pathway exemplifies functional convergent evolution in post-transcriptional tRNA modification. While the initial enzymes MiaA and MiaB are conserved across bacteria and eukaryotes, MiaE is restricted to facultative anaerobic bacteria (e.g., Salmonella, Pseudomonas, Agrobacterium) [8] [9]. This limited distribution contrasts with the universal conservation of other tRNA modifications at position 37 (e.g., t⁶A). The evolutionary drivers for ms²io⁶A37 specialization include:

  • Metabolic adaptation: S. typhimurium miaE mutants cannot grow aerobically on succinate, fumarate, or malate, indicating a role in regulating central carbon metabolism under oxidative conditions [3] [8].
  • Pathway optimization: The sequential action of MiaA→MiaB→MiaE represents an evolutionary refinement to fine-tune tRNA function in specific ecological niches.
  • Structural conservation: Despite the patchy phylogenetic distribution of MiaE, the chemical structure of ms²io⁶A37 is identical across producers, suggesting strong selective pressure to maintain the cis-4-hydroxy configuration for tRNA function [5] [6] [9]. The absence of MiaE in mammals highlights its potential as a target for antibacterial strategies [10].

Table 3: Evolutionary Distribution of Enzymes in the ms²io⁶A Pathway

EnzymeBacteriaArchaeaEukarya
MiaAUniversalAbsentUniversal
MiaBUniversalPresentUniversal
MiaERestricted (facultative anaerobes)AbsentAbsent

Table 4: Chemical Synonyms of 2-methylthio-N⁶-(cis-4-hydroxy-Δ²-isopentenyl)adenosine

SynonymSource
2-methylthio-N⁶-(cis-4-hydroxy-dimethylallyl)adenosineUniProt [5]
ms²io⁶ABiochemical literature [3] [8]
2-methylsulfanyl-N⁶-(cis-4-hydroxy-Δ²-isopentenyl)adenosineChEBI [6]
CHEBI:62836ChEBI Identifier [5] [6]

Properties

CAS Number

52049-48-6

Product Name

2-methylthio-N(6)-(cis-4-hydroxy-Delta(2)-isopentenyl)adenosine

IUPAC Name

(2R,3S,4R,5R)-2-(hydroxymethyl)-5-[6-[[(Z)-4-hydroxy-3-methylbut-2-enyl]amino]-2-methylsulfanylpurin-9-yl]oxolane-3,4-diol

Molecular Formula

C16H23N5O5S

Molecular Weight

397.5 g/mol

InChI

InChI=1S/C16H23N5O5S/c1-8(5-22)3-4-17-13-10-14(20-16(19-13)27-2)21(7-18-10)15-12(25)11(24)9(6-23)26-15/h3,7,9,11-12,15,22-25H,4-6H2,1-2H3,(H,17,19,20)/b8-3-/t9-,11-,12-,15-/m1/s1

InChI Key

QEWSGVMSLPHELX-RFLXNSOUSA-N

SMILES

CC(=CCNC1=C2C(=NC(=N1)SC)N(C=N2)C3C(C(C(O3)CO)O)O)CO

Canonical SMILES

CC(=CCNC1=C2C(=NC(=N1)SC)N(C=N2)C3C(C(C(O3)CO)O)O)CO

Isomeric SMILES

C/C(=C/CNC1=C2C(=NC(=N1)SC)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)/CO

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.